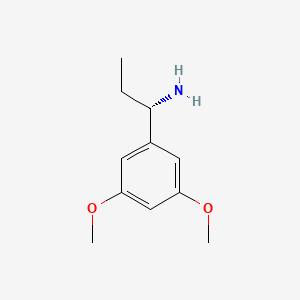

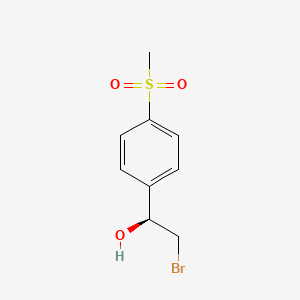

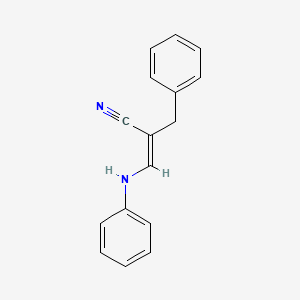

![molecular formula C6H9NO2 B3222311 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1212822-57-5](/img/structure/B3222311.png)

3-Azabicyclo[3.1.0]hexane-6-carboxylic acid

Overview

Description

3-Azabicyclo[3.1.0]hexane-6-carboxylic acid is a chemical compound with the molecular weight of 163.6 . It is a white to yellow solid and is stored at temperatures between 2-8°C . The IUPAC name for this compound is 3-azabicyclo [3.1.0]hexane-6-carboxylic acid hydrochloride .

Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has been achieved through various methods. One such method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This gram-scale cyclopropanation reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid is represented by the linear formula C6H10ClNO2 . The InChI code for this compound is 1S/C6H9NO2.ClH/c8-6(9)5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2,(H,8,9);1H .Chemical Reactions Analysis

The chemical reactions involving 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid are quite diverse. For instance, it has been shown that ethyl diazoacetate can be effectively used in the cyclopropanation of N-Boc-2,5-dihydropyrrole with dirhodium(II) catalyst loadings of 0.005 mol % . By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity .Physical And Chemical Properties Analysis

3-Azabicyclo[3.1.0]hexane-6-carboxylic acid is a white to yellow solid . It has a molecular weight of 163.6 and is stored at temperatures between 2-8°C .Scientific Research Applications

1. Core Structure in Bioactive Compounds

3-Azabicyclo[3.1.0]hexane and its derivatives, including 3-azabicyclo[3.1.0]hexane-6-carboxylic acid, serve as core structures in bioactive compounds. They are recognized for their diverse biological activities. These structures have been utilized in the synthesis of nucleoside building blocks, bioactive compounds, novel materials, and catalysts. Notable examples include their use in methanoproline, a natural inhibitor of proline metabolism, and in trovafloxacin, a potent broad-spectrum antibiotic (Jimeno et al., 2011).

2. Synthesis of Unnatural Amino Acids

The compound has been pivotal in the synthesis of various stereoisomers of unnatural amino acids. For instance, the synthesis of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrated the ability to obtain cis or trans acid through adjustment of reaction conditions. This adaptability in synthetic chemistry allows for the creation of compounds with potential application in drug development (Bakonyi et al., 2013).

3. Construction of Bicyclic Frameworks

The 3-azabicyclo[3.1.0]hexane structure has been instrumental in constructing bicyclic frameworks, which are key in the synthesis of a variety of compounds. These frameworks have been used in the creation of analogues of gamma-aminobutyric acid (GABA), which have shown high potency as metabotropic glutamate receptor antagonists or agonists (Kimura et al., 2015).

Safety and Hazards

Future Directions

The future directions for the study and application of 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid are promising. Given its presence in various pharmaceutical drugs and the increasing role it plays in drug discovery, there is considerable interest in developing methods for its synthesis . The challenge lies in improving the efficiency of the rhodium-catalyzed reaction, which is a key step in the synthesis of this compound .

properties

IUPAC Name |

3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6(9)5-3-1-7-2-4(3)5/h3-5,7H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFCVBMSMZUVFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2C(=O)O)CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.1.0]hexane-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

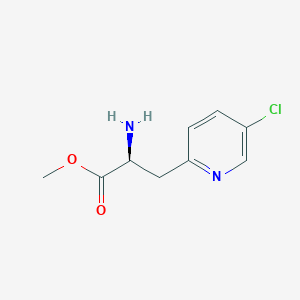

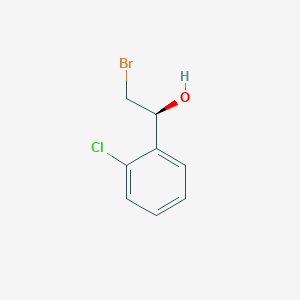

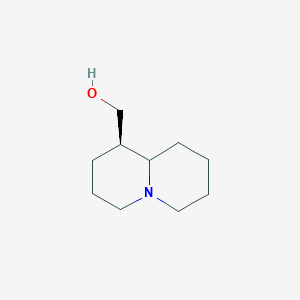

![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine](/img/structure/B3222290.png)

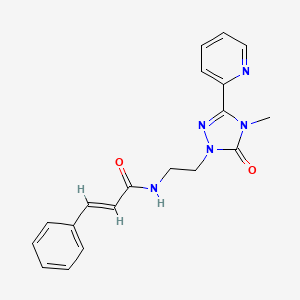

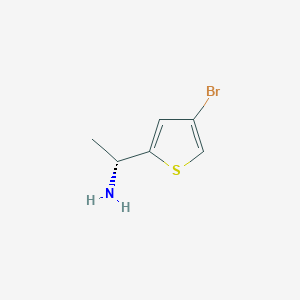

![(1R,5S,6R)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3222314.png)

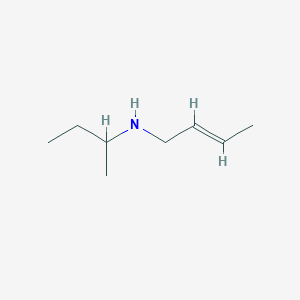

![[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine](/img/structure/B3222316.png)